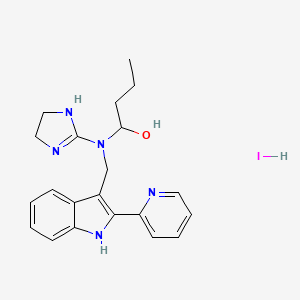
1-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide is a complex organic compound that features a combination of butanol, imidazole, pyridine, and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the imidazole ring, the attachment of the pyridine and indole groups, and the final iodination step. Typical reaction conditions may include:
Formation of Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of Pyridine and Indole Groups: This step may involve nucleophilic substitution reactions where the pyridine and indole groups are introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the imidazole or pyridine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound may undergo substitution reactions, especially at the pyridine or indole rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield butanoic acid, while substitution reactions could introduce various functional groups onto the pyridine or indole rings.
Aplicaciones Científicas De Investigación
This compound may have several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: May be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)methyl)amino-, monohydroiodide
- 1-Butanol, 1-((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino-, monohydroiodide
Uniqueness
The uniqueness of 1-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide lies in its complex structure, which combines multiple functional groups and heterocycles. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
77587-89-4 |
|---|---|
Fórmula molecular |
C21H26IN5O |
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
1-[4,5-dihydro-1H-imidazol-2-yl-[(2-pyridin-2-yl-1H-indol-3-yl)methyl]amino]butan-1-ol;hydroiodide |
InChI |
InChI=1S/C21H25N5O.HI/c1-2-7-19(27)26(21-23-12-13-24-21)14-16-15-8-3-4-9-17(15)25-20(16)18-10-5-6-11-22-18;/h3-6,8-11,19,25,27H,2,7,12-14H2,1H3,(H,23,24);1H |
Clave InChI |
MAIHJABRXLRRBN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(N(CC1=C(NC2=CC=CC=C21)C3=CC=CC=N3)C4=NCCN4)O.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


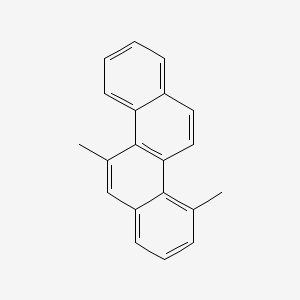
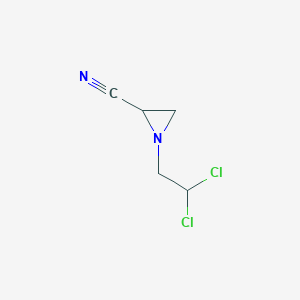
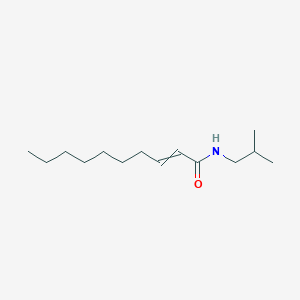
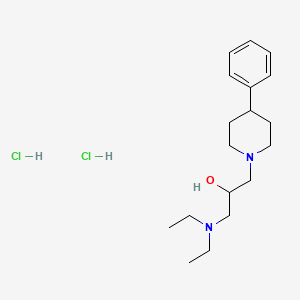
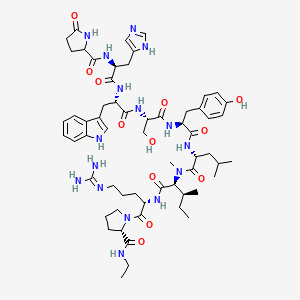
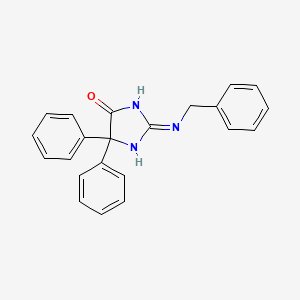
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
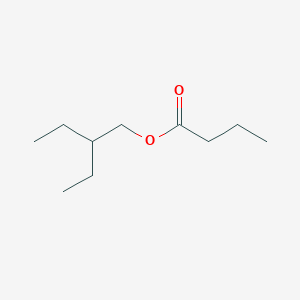
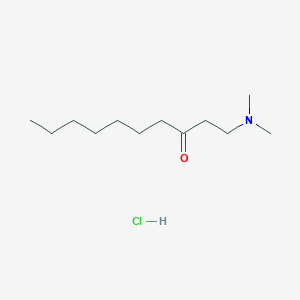
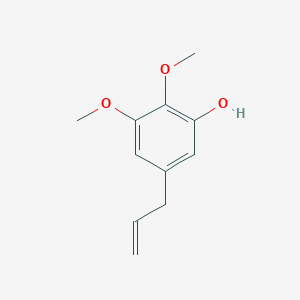

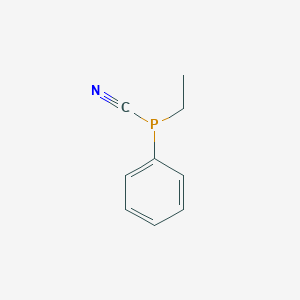
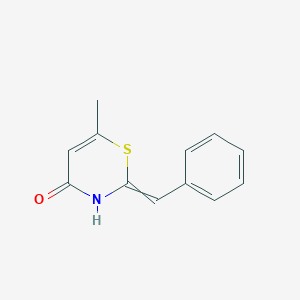
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
